Physicochemical Profile: XLogP3, TPSA, and HBD/HBA vs. Drug-Likeness Benchmarks
The target compound has a computed XLogP3 of 0.5, a topological polar surface area (TPSA) of 90.6 Ų, zero hydrogen bond donors, and seven hydrogen bond acceptors (HBA) [1]. This profile falls within favorable ranges for oral bioavailability (Rule of Five: XLogP3 ≤ 5, TPSA < 140 Ų, HBD ≤ 5, HBA ≤ 10), indicating a balanced hydrophilicity-lipophilicity profile that supports both solubility and membrane permeability. In contrast, the 4-phenyloxane-4-carbonyl analog (CAS not provided) has a substantially higher logP of 5.58 and a lower TPSA of 28.24 Ų , which violates Lipinski's Rule of Five due to excessive lipophilicity and may lead to poor aqueous solubility and higher off-target binding risk.
| Evidence Dimension | Computed XLogP3 (lipophilicity) and TPSA (polar surface area) |
|---|---|
| Target Compound Data | XLogP3 = 0.5; TPSA = 90.6 Ų |
| Comparator Or Baseline | 4-phenyloxane-4-carbonyl analog: logP = 5.58; TPSA = 28.24 Ų |
| Quantified Difference | XLogP3 difference = 5.08 units (target is less lipophilic by >10-fold in log scale); TPSA difference = 62.36 Ų (target has >3× larger polar surface area) |
| Conditions | Computed properties from PubChem (XLogP3) and Mcule (logP/TPSA) |
Why This Matters
For procurement decisions in lead optimization programs, the target compound's favorable drug-likeness profile reduces the risk of downstream ADME failure compared to highly lipophilic analogs, potentially saving costly medicinal chemistry optimization cycles.
- [1] PubChem. Compound Summary for CID 91626887, Computed Properties: XLogP3, TPSA, Hydrogen Bond Donor/Acceptor Count. National Center for Biotechnology Information, 2025. View Source
